5-(4,4,5-Trimethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4,4,5-Trimethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one is an organic compound that features a boron-containing dioxaborolane ring attached to an indolin-2-one structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4,4,5-Trimethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one typically involves the reaction of indolin-2-one with a boronic acid derivative. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and a base under mild conditions. The reaction proceeds as follows:
Reactants: Indolin-2-one, 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, palladium catalyst, base (e.g., potassium carbonate).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
5-(4,4,5-Trimethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one can undergo various chemical reactions, including:
Oxidation: The boron-containing dioxaborolane ring can be oxidized to form boronic acids.
Reduction: The indolin-2-one moiety can be reduced to form indoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the boron center.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Boronic acids.
Reduction: Indoline derivatives.
Substitution: Various substituted indolin-2-one derivatives.
Scientific Research Applications
5-(4,4,5-Trimethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and electronic devices.
Mechanism of Action
The mechanism of action of 5-(4,4,5-Trimethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one involves its interaction with specific molecular targets. The boron-containing dioxaborolane ring can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications. The indolin-2-one moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boron-containing compound used in similar synthetic applications.
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Another boron-containing compound with applications in organic synthesis.
Bis(pinacolato)boryl methane: A boron-containing compound used in the synthesis of complex molecules.
Uniqueness
5-(4,4,5-Trimethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one is unique due to its combination of the indolin-2-one moiety and the boron-containing dioxaborolane ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile building block in organic synthesis.
Properties
Molecular Formula |
C13H16BNO3 |
---|---|
Molecular Weight |
245.08 g/mol |
IUPAC Name |
5-(4,4,5-trimethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C13H16BNO3/c1-8-13(2,3)18-14(17-8)10-4-5-11-9(6-10)7-12(16)15-11/h4-6,8H,7H2,1-3H3,(H,15,16) |
InChI Key |
FBPFGOYQXMKEHF-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)C)C2=CC3=C(C=C2)NC(=O)C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.